REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5]([C:6]([C:7]([F:8])([F:9])[F:10])=[O:11])=[N:12][OH:13])=[O:14].[CH3:18][CH2:19][OH:20].[ClH:15].[H:16][H:17]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([C:6]([C:7]([F:8])([F:9])[F:10])=[O:11])[NH2:12])=[O:14].[ClH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=NO)C(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(N)C(=O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |